7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a benzo[d][1,3]dioxin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid derivatives and acetylenic esters.
Reaction Conditions: The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature.
Cyclization: The intermediate products undergo cyclization to form the benzo[d][1,3]dioxin-4-one core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scalable Synthesis: Utilizing large-scale reactors with precise control over temperature and reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4H-benzo[d][1,3]dioxin-4-one: Lacks the fluorine atom, which may affect its reactivity and applications.
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one:
4H-benzo[d][1,3]dioxin-4-one: The parent compound without any halogen substitutions, serving as a basic structure for further modifications.
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one imparts unique chemical properties, such as increased reactivity and potential for diverse functionalization. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4BrFO3 |
---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-2H,3H2 |
InChI Key |
SKAAOGNDRBRKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=CC(=C2)Br)F)C(=O)O1 |
Origin of Product |
United States |
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